The molecular structure of 2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid comprises a pyrazolo[1,5-a]pyrimidine core structure with an ethyl group attached to the 2-position and a carboxylic acid group at the 6-position. While detailed structural analysis specific to this compound is limited in the provided literature, several studies explore the structural characteristics of closely related pyrazolo[1,5-a]pyrimidine derivatives using techniques like X-ray crystallography and NMR spectroscopy. [ [, , ] ] These analyses provide insights into bond lengths, bond angles, and spatial arrangements of atoms within the molecule, contributing to a deeper understanding of its potential reactivity and interactions.
The mechanism of action of 2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is not directly addressed in the provided literature. As mentioned earlier, its importance lies in being a crucial intermediate for the synthesis of Anagliptin, a DPP-4 inhibitor. [ [] ] Anagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, Anagliptin increases GLP-1 levels, leading to enhanced insulin secretion and improved glycemic control.
The primary application of 2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, as identified in the provided literature, is its role as a key intermediate in the synthesis of Anagliptin. [ [] ] While no other direct applications are described, the broader family of pyrazolo[1,5-a]pyrimidine derivatives exhibits a wide range of biological activities, highlighting their potential in various scientific fields.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6